molecular formula C10H17NO2 B1321209 Tert-butyl 3-ethenylazetidine-1-carboxylate CAS No. 1026796-78-0

Tert-butyl 3-ethenylazetidine-1-carboxylate

Cat. No.: B1321209
CAS No.: 1026796-78-0
M. Wt: 183.25 g/mol
InChI Key: YASOUSGMWNLROI-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenylazetidine-1-carboxylate is an organic compound with the molecular formula C10H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethenylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenylazetidine-1-carboxylate involves its interaction with molecular targets through its ethenyl and azetidine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research and may vary based on the context of use.

Comparison with Similar Compounds

  • Tert-butyl 3-ethynylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-methylazetidine-1-carboxylate

Comparison: Tert-butyl 3-ethenylazetidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its ethynyl, hydroxy, and methyl counterparts

Biological Activity

Tert-butyl 3-ethenylazetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing on diverse research findings and case studies.

  • Molecular Formula : C₁₀H₁₅NO₂
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 1026796-78-0
  • InChI Key : MFCD16140212

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Azetidine Ring : Utilizing azetidine derivatives and employing various reagents such as tert-butyl chloroformate.
  • Ethenyl Substitution : Introducing the ethenyl group through reactions with vinyl halides or similar reagents under controlled conditions.

The compound has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of azetidine derivatives. This compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.
  • Apoptotic Pathway Activation : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed.

Case Study: In Vivo Efficacy

A notable case study involved administering this compound to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects noted during the treatment period. The study concluded that the compound warrants further investigation as a potential therapeutic agent.

Toxicity and Safety Profile

While promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments have indicated:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-ethenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASOUSGMWNLROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610333
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-78-0
Record name 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethenylazetidine-1-carboxylate
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